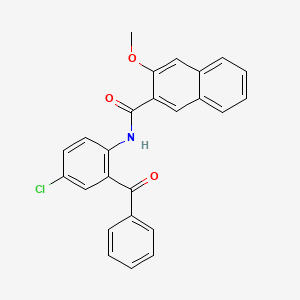

N-(2-benzoyl-4-chlorophenyl)-3-methoxynaphthalene-2-carboxamide

Description

N-(2-Benzoyl-4-chlorophenyl)-3-methoxynaphthalene-2-carboxamide is a synthetic aromatic compound characterized by a naphthalene backbone substituted with a methoxy group at position 3 and a carboxamide group at position 2. The carboxamide nitrogen is further linked to a 2-benzoyl-4-chlorophenyl moiety.

Properties

IUPAC Name |

N-(2-benzoyl-4-chlorophenyl)-3-methoxynaphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18ClNO3/c1-30-23-14-18-10-6-5-9-17(18)13-21(23)25(29)27-22-12-11-19(26)15-20(22)24(28)16-7-3-2-4-8-16/h2-15H,1H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQJYPYZHTZHUJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-chlorophenyl)-3-methoxynaphthalene-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Formation of 2-benzoyl-4-chlorophenylamine: This intermediate can be synthesized by reacting 2-chlorobenzoyl chloride with aniline in the presence of a base such as pyridine.

Methoxylation of Naphthalene: The naphthalene ring is methoxylated using methanol and a suitable catalyst.

Coupling Reaction: The final step involves coupling the 2-benzoyl-4-chlorophenylamine with the methoxynaphthalene carboxylic acid derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-chlorophenyl)-3-methoxynaphthalene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The benzoyl group can be reduced to a hydroxyl group.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of reduced benzoyl derivatives.

Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

Compound Identifiers

Chemical and Physical Properties

- Molecular Weight: 415.88

- Hydrogen Bond Acceptors Count: 5.00

- Hydrogen Bond Donors Count: 1.00

- Rotatable Bond Count: 6.00

- Number of Nitrogen and Oxygen Atoms: 4

- Partition Coefficient (logP): 6.326

- Distribution Coefficient (logD): 5.509

- Water Solubility (LogSw): -6.61

- Polar Surface Area: 43.458

- Acid Dissociation Constant (pKa): 6.66

- Base Dissociation Constant (pKb): -2.94

- Number of Chiral Centers: 0.00

- Percent sp3 carbon bonding: 4.00

Scientific Research Applications

N-(2-benzoyl-4-chlorophenyl)-3-methoxynaphthalene-2-carboxamide is available in small quantities for screening purposes .

Formats:

- Glass Vials (4ml Glass VWR #97047-678)

- 96-tube racks (Matrix #4247 96-well 1.4ml sealed with capmats, empty cols 1 & 12, 100uL of 10mM)

Related Compounds

Other compounds with similar structural features or applications include:

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds provide insights into functional group effects, stability, and applications:

N-(2-Benzoyl-4-chlorophenyl)-2-aminoacetamide (C₁₅H₁₃N₂O₂Cl)

- Key Features: Formed as a reversible intermediate during nordiazepam degradation in acidic aqueous solutions (pH 3.1) . Molecular weight: 288.1 Da; detected via LC-MS ([M+H]⁺ ion at m/z 289.0) and characterized by NMR/IR spectroscopy . Stability: Equilibrium with nordiazepam shifts during evaporation (peak area ratio nordiazepam:intermediate increases from 0.75 to 1.9), indicating sensitivity to solvent conditions . Functional Group Impact: The aminoacetamide group facilitates reversible hydrolysis, contrasting with the methoxy group in the target compound, which may confer greater hydrolytic stability.

N-(2-Benzoyl-4-chlorophenyl)-4-chlorobenzenesulfonamide

- Key Features: Sulfonamide derivative with reported bioactivity as a CCR2/CCR9 receptor inhibitor . Structural Analysis: X-ray diffraction reveals intramolecular N–H···O hydrogen bonding and planar aromatic interactions (dihedral angle: 10.6°; centroid distances: 4.00–4.25 Å) .

N-(4-Chloro-2-methylphenyl)-3-hydroxy-4-[(2-methylphenyl)azo]naphthalene-2-carboxamide (C₂₅H₂₀ClN₃O₂)

- Key Features :

- Azo-linked derivative with a molecular weight of 429.90 Da .

- Functional Group Impact : The azo group (–N=N–) introduces conjugation, likely increasing UV-Vis absorbance and photostability. However, azo groups are prone to reductive cleavage, contrasting with the hydrolytically stable methoxy group in the target compound .

Comparative Data Table

Key Findings and Implications

- Structural Stability: The target compound’s methoxy group may enhance hydrolytic stability compared to the labile azo or aminoacetamide groups in analogs .

- Biological Relevance : Sulfonamide derivatives exhibit receptor inhibition, suggesting the target compound’s carboxamide group could be optimized for similar bioactivity .

- Analytical Challenges: LC-MS and NMR are critical for characterizing transformation products, as seen in nordiazepam studies .

Biological Activity

N-(2-benzoyl-4-chlorophenyl)-3-methoxynaphthalene-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C₁₈H₁₅ClN₁O₃, characterized by:

- Naphthalene moiety : Provides aromatic stability.

- Benzoyl group : Enhances lipophilicity and biological interactions.

- Chlorophenyl substituent : Imparts unique reactivity and biological properties.

Pharmacological Potential

Preliminary studies indicate that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Demonstrated efficacy against several bacterial strains, including Escherichia coli and Staphylococcus aureus.

- Antitumor Properties : Initial screening suggests potential for inhibiting cancer cell proliferation, particularly in breast and colon cancer models.

- Anti-inflammatory Effects : Exhibits modulation of inflammatory pathways, indicating possible therapeutic applications in inflammatory diseases.

The compound's mechanism of action involves:

- Binding to Enzymes : It may inhibit enzymes involved in critical biological pathways, thereby affecting cellular processes such as proliferation and apoptosis.

- Receptor Interaction : Potential interaction with specific receptors (e.g., GPCRs) can modulate signal transduction pathways.

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Materials : 4-chloroaniline and 3-methoxynaphthalene-2-carboxylic acid.

- Amidation Reaction : Activation of the carboxylic acid using coupling reagents (e.g., DCC) followed by reaction with the amine.

- Purification : Techniques like recrystallization or column chromatography to obtain the pure compound.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Naphthalenesulfonamide | Contains sulfonamide instead of carboxamide | Antimicrobial | Enhanced solubility |

| Benzamide derivative | Lacks naphthalene structure | Antidepressant | Simpler synthesis |

| Chlorinated phenyl derivative | Similar chlorophenyl group | Antitumor | Different substituent effects |

This compound is distinguished by its unique combination of functional groups, enhancing its potential biological activities.

Case Studies and Research Findings

Recent studies have focused on elucidating the biological activity of this compound:

-

Antimicrobial Efficacy Study :

- Conducted against Gram-positive and Gram-negative bacteria.

- Results showed significant inhibition with MIC values indicating strong antibacterial properties.

-

Anticancer Screening :

- Evaluated in vitro against various cancer cell lines.

- The compound exhibited dose-dependent inhibition of cell growth, particularly in breast cancer cells.

-

Inflammation Model Studies :

- In vivo studies demonstrated reduction in inflammatory markers in animal models, suggesting potential for therapeutic use in inflammatory conditions.

Q & A

Q. What are the recommended synthetic routes for N-(2-benzoyl-4-chlorophenyl)-3-methoxynaphthalene-2-carboxamide, and how can reaction purity be optimized?

Methodological Answer : The compound can be synthesized via a multi-step amide coupling reaction. A typical approach involves reacting 3-methoxynaphthalene-2-carboxylic acid with 2-benzoyl-4-chloroaniline in the presence of a coupling agent like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to enhance yield and reduce side products. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the target compound. Monitor reaction progress using TLC and confirm purity via HPLC with UV detection (λ = 254 nm) .

Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?

Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallize the compound from a dimethylformamide (DMF)/ethanol mixture. Collect diffraction data using MoKα radiation (λ = 0.71073 Å) and refine the structure using SHELXL for small-molecule crystallography . Visualize hydrogen-bonding networks and packing motifs with ORTEP-3 for graphical representation . Key parameters: R-factor < 0.05, wR2 < 0.15, and validation via PLATON to check for missed symmetry .

Q. What spectroscopic techniques are used for structural characterization?

Methodological Answer :

- NMR : Acquire and NMR in deuterated DMSO to confirm substituent positions. Key signals: methoxy protons (~3.8 ppm), aromatic protons (6.8–8.5 ppm), and carboxamide carbonyl (~168 ppm) .

- IR : Identify carboxamide C=O stretch (~1650 cm) and methoxy C-O stretch (~1250 cm) .

- Mass Spectrometry : Use ESI-MS to confirm molecular ion [M+H] and isotopic patterns for chlorine .

Advanced Research Questions

Q. How can researchers resolve discrepancies in hydrogen-bonding patterns observed in crystal structures?

Methodological Answer : Contradictions often arise from solvent effects or polymorphism. Compare multiple datasets collected at different temperatures (e.g., 100 K vs. 298 K) to assess thermal motion impacts. Use Mercury CSD 2.0 to analyze intermolecular interactions (e.g., C–H···O, π–π stacking) and calculate interaction energies. For ambiguous H-bonding, employ neutron diffraction or DFT-based charge-density analysis (e.g., Bader’s QTAIM) to validate electron density topology .

Q. What experimental and computational strategies are used to predict degradation pathways under acidic conditions?

Methodological Answer :

- Experimental : Incubate the compound in pH 3.0 buffer (37°C) and analyze aliquots via LC-MS (ESI+ mode) at intervals. Identify degradation products (e.g., hydrolysis of the carboxamide to carboxylic acid) using high-resolution mass spectrometry (HRMS) and compare with synthetic standards .

- Computational : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model protonation sites and transition states. Solvent effects (e.g., water) can be incorporated via the COSMO model. Software: Gaussian 16 .

Q. How can intermolecular interactions influence solubility and bioavailability?

Methodological Answer : Assess solubility in biorelevant media (FaSSIF/FeSSIF) and correlate with crystal packing. Strong C–H···O or π–π interactions (observed in SC-XRD) reduce solubility. Modify the methoxy or benzoyl groups to disrupt these interactions. Use Hansen solubility parameters (HSPiP software) to predict solvents for co-crystallization. For bioavailability, run MD simulations (GROMACS) to evaluate membrane permeability .

Q. What strategies validate the compound’s stability in long-term storage for pharmacological studies?

Methodological Answer :

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months. Monitor degradation via HPLC-UV and quantify impurities against ICH guidelines.

- Solid-State Analysis : Use DSC to detect polymorphic transitions (>5% ΔH indicates instability). Pair with PXRD to confirm crystallinity .

Data Contradiction Analysis

Q. How to address conflicting bioactivity data across cell-based assays?

Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum protein binding, pH). Standardize protocols:

- Use serum-free media to minimize protein interference.

- Confirm intracellular concentration via LC-MS/MS.

- Replicate assays in orthogonal models (e.g., 2D vs. 3D cell cultures). Validate target engagement using SPR (surface plasmon resonance) for binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.